molecular formula C10H12O B14509341 3,4,6-Trimethylidenecycloheptan-1-one CAS No. 62870-32-0

3,4,6-Trimethylidenecycloheptan-1-one

Cat. No.: B14509341
CAS No.: 62870-32-0
M. Wt: 148.20 g/mol
InChI Key: OZICDBKKSGBJAK-UHFFFAOYSA-N
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Description

3,4,6-Trimethylidenecycloheptan-1-one is an organic compound characterized by its unique cycloheptane ring structure with three methylene groups at positions 3, 4, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trimethylidenecycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cycloheptanone as a starting material, which undergoes multiple steps of alkylation and dehydrogenation to introduce the methylene groups at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The use of continuous flow reactors can also be explored for more efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trimethylidenecycloheptan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,4,6-Trimethylidenecycloheptan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,6-Trimethylidenecycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain enzymes or receptors, influencing biochemical processes. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A precursor in the synthesis of 3,4,6-Trimethylidenecycloheptan-1-one.

    Cyclohexanone: A structurally similar compound with a six-membered ring.

    3,4,5-Trimethylidenecyclohexan-1-one: A compound with a similar structure but different ring size and substitution pattern.

Uniqueness

This compound is unique due to its specific ring structure and substitution pattern, which confer distinct chemical properties and reactivity

Properties

CAS No.

62870-32-0

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

3,4,6-trimethylidenecycloheptan-1-one

InChI

InChI=1S/C10H12O/c1-7-4-8(2)9(3)6-10(11)5-7/h1-6H2

InChI Key

OZICDBKKSGBJAK-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(=C)C(=C)CC(=O)C1

Origin of Product

United States

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